(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol
CAS No.: 847648-50-4
Cat. No.: VC2850054
Molecular Formula: C11H16N6O4
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847648-50-4 |
|---|---|
| Molecular Formula | C11H16N6O4 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
| Standard InChI | InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6+,7?,10-/m1/s1 |
| Standard InChI Key | JLWUWXCKSOIFPS-PKJMTWSGSA-N |
| Isomeric SMILES | COC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
| SMILES | COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
| Canonical SMILES | COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6O4 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | (2R,3S,5R)-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol |
| Chemical Class | Purine nucleoside analogue |
| Functional Groups | Purine base, methoxy group, hydroxyl group, hydroxymethyl group |
Structural Characteristics
Core Structure
The compound (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol features several key structural elements that define its chemical identity and potential biological activities. These include:
-
A purine base core (2,6-diamino-9H-purine) connected to a sugar moiety via the N9 position
-
A tetrahydrofuran ring (modified sugar) with specific stereochemistry at positions 2, 3, and 5
-
A methoxy group at the 4-position of the tetrahydrofuran ring
-
A hydroxymethyl group at the 2-position of the tetrahydrofuran ring
-
A hydroxyl group at the 3-position of the tetrahydrofuran ring
The 2,6-diamino substitution pattern on the purine base differentiates this compound from many common purine nucleosides and may confer resistance to enzymatic deamination, a process that often limits the therapeutic efficacy of adenine nucleoside analogues . This structural feature could potentially enhance the compound's stability in biological systems.
Stereochemistry
The stereochemistry of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol, as indicated in its name, plays a crucial role in determining its biological activity. The R configuration at positions 2 and 5, along with the S configuration at position 3 of the tetrahydrofuran ring, creates a specific three-dimensional arrangement that significantly influences how the molecule interacts with target enzymes and receptors.
Structural Comparison with Related Compounds
When compared to other purine nucleoside analogues, (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol exhibits both similarities and notable differences that may influence its biological activity profile.
Table 2: Structural Comparison with Related Purine Nucleoside Analogues
The presence of a methoxy group at the 4-position of the tetrahydrofuran ring represents another distinctive feature of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol compared to common nucleoside analogues. This modification could influence the compound's lipophilicity, membrane permeability, and metabolic stability.
Enzyme Inhibition Properties
Nucleoside analogues frequently function as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid metabolism. For (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol, several enzyme targets are plausible based on structural features.
Research on similar compounds has shown that deamination often results in the loss of chemotherapeutic efficacy . The 2,6-diamino substitution pattern on the purine ring might confer resistance to deamination by adenosine deaminase, potentially enhancing therapeutic efficacy compared to adenine-containing nucleosides.
Table 4: Potential Enzyme Targets
Research Applications
Medicinal Chemistry Applications
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol presents several promising applications in medicinal chemistry research. Its unique structural features make it valuable for:
-
Structure-activity relationship studies to elucidate the impact of specific modifications on biological activity
-
Development as a potential lead compound for novel therapeutic agents
-
Serving as a template for further structural modifications to enhance efficacy or specificity
-
Investigation as an antiviral agent, given that many nucleoside analogues exhibit antiviral properties
The compound's potential resistance to deamination, a common limitation of adenine nucleoside analogues , makes it particularly interesting for therapeutic development. By studying compounds like (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol, researchers can develop more stable and effective nucleoside-based therapeutics.
Biochemical Research Tools
In biochemical research, this compound could serve as a valuable tool for investigating fundamental cellular processes. Potential applications include:
-
Probing nucleoside transport mechanisms across cellular membranes
-
Investigating binding interactions with target enzymes
-
Studying the incorporation of modified nucleosides into DNA and RNA
-
Examining effects on cell signaling pathways
Table 5: Research Applications in Biochemical Studies
| Application Area | Specific Use | Research Benefit |
|---|---|---|
| Enzyme Kinetics | Substrate or inhibitor in enzyme assays | Understanding of enzyme mechanisms |
| Cellular Uptake Studies | Tracking cellular transport of nucleosides | Insights into drug delivery mechanisms |
| Nucleic Acid Synthesis | Analysis of incorporation into DNA/RNA | Understanding of replication/transcription processes |
| Binding Studies | Investigation of interactions with target proteins | Drug design and optimization |
Pharmacological Studies
The compound presents opportunities for various pharmacological investigations:
-
Evaluation of cytotoxicity against different cancer cell lines
-
Assessment of antimicrobial efficacy against various pathogens
-
Investigation of pharmacokinetic properties
-
Studies of structure-activity relationships to guide drug development
Different cell lines could be used to assess the compound's cytotoxic potential, as outlined in Table 6.
Table 6: Potential Cell Lines for Cytotoxicity Assessment
| Cell Line | Cancer Type | Relevance to Nucleoside Analogues |
|---|---|---|
| HeLa | Cervical Cancer | Standard model for cytotoxicity testing |
| MCF-7 | Breast Cancer | Known sensitivity to nucleoside analogues |
| HCT-116 | Colorectal Cancer | Model for DNA replication inhibitors |
| K562 | Leukemia | Relevant for hematological malignancy studies |
| A549 | Lung Cancer | Model for solid tumor activity assessment |
Future Research Directions
Structure Optimization
Future research could focus on structural optimization of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol to enhance its biological activity and improve its pharmacokinetic properties. Potential modifications include:
-
Variation of the substitution pattern on the purine base
-
Alteration of the sugar moiety to modulate solubility and bioavailability
-
Introduction of phosphate groups to improve cellular uptake
-
Development of prodrug approaches to enhance delivery
Table 7: Potential Structural Modifications for Optimization
| Position | Modification | Potential Benefit | Rationale |
|---|---|---|---|
| Purine 2-Position | Alternative substituents | Altered binding specificity | Key recognition site for enzymes |
| Purine 6-Position | Different amino derivatives | Modified hydrogen bonding | Important for base pairing |
| Sugar 3-Position | Phosphorylation | Enhanced cellular uptake | Bypass rate-limiting kinase step |
| Sugar 4-Position | Alternative alkoxy groups | Altered lipophilicity | Improve membrane permeability |
| Sugar 2-Position | Modification of hydroxymethyl | Altered metabolic stability | Reduce susceptibility to degradation |
Combination Studies
Research on similar adenine nucleosides has demonstrated that adenosine deaminase inhibitors can significantly potentiate their biological activity . This suggests that investigating (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol in combination with various enzyme inhibitors could be a promising research direction.
Table 8: Potential Combination Approaches
Comprehensive Biological Screening
A comprehensive biological screening program for (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol could reveal unexpected activities and applications. This screening might include:
-
Testing against a diverse panel of cancer cell lines
-
Evaluation against drug-resistant microbial strains
-
Assessment of activity against neglected tropical diseases
-
Investigation of immunomodulatory properties
Such broad screening approaches have historically led to the discovery of unexpected therapeutic applications for nucleoside analogues, extending their utility beyond initially anticipated uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume